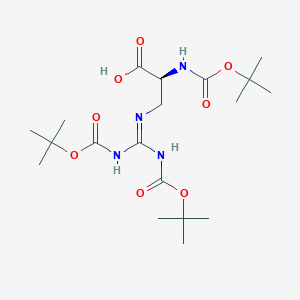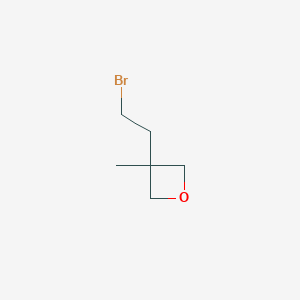
9,10-Dimethoxy-1,4,5,8-tetrahydroanthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,10-Dimethoxy-1,4,5,8-tetrahydroanthracene is an organic compound with the molecular formula C16H18O2 It is a derivative of anthracene, characterized by the presence of methoxy groups at the 9 and 10 positions and hydrogenation at the 1, 4, 5, and 8 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dimethoxy-1,4,5,8-tetrahydroanthracene typically involves the hydrogenation of anthracene derivatives. One common method is the catalytic hydrogenation of 9,10-dimethoxyanthracene using a palladium catalyst under high pressure and temperature conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
化学反応の分析
Types of Reactions
9,10-Dimethoxy-1,4,5,8-tetrahydroanthracene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Further reduction can lead to fully hydrogenated anthracene derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens, acids, or bases can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Fully hydrogenated anthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the reagents used.
科学的研究の応用
9,10-Dimethoxy-1,4,5,8-tetrahydroanthracene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 9,10-Dimethoxy-1,4,5,8-tetrahydroanthracene involves its interaction with molecular targets such as enzymes and receptors. The methoxy groups and the aromatic structure play a crucial role in its binding affinity and activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
9,10-Dimethoxyanthracene: Lacks the hydrogenation at the 1, 4, 5, and 8 positions.
1,4,5,8-Tetrahydroanthracene: Lacks the methoxy groups at the 9 and 10 positions.
Anthracene: The parent compound without any substitutions or hydrogenation.
Uniqueness
9,10-Dimethoxy-1,4,5,8-tetrahydroanthracene is unique due to the combination of methoxy groups and partial hydrogenation, which imparts distinct chemical properties and reactivity compared to its analogs .
特性
CAS番号 |
651777-85-4 |
|---|---|
分子式 |
C16H18O2 |
分子量 |
242.31 g/mol |
IUPAC名 |
9,10-dimethoxy-1,4,5,8-tetrahydroanthracene |
InChI |
InChI=1S/C16H18O2/c1-17-15-11-7-3-5-9-13(11)16(18-2)14-10-6-4-8-12(14)15/h3-6H,7-10H2,1-2H3 |
InChIキー |
ZANDHSPJUVDMLD-UHFFFAOYSA-N |
正規SMILES |
COC1=C2CC=CCC2=C(C3=C1CC=CC3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2Z)-2-[[20-[(E)-[1-(dicyanomethylidene)-5-methyl-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-5-methyl-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13142526.png)



![2-(Dibenzo[b,d]selenophen-4-yl)pyridine](/img/structure/B13142569.png)



![6-[Bis(acetyloxy)methyl]-9,10-dioxo-9,10-dihydroanthracene-1,3,8-triyl triacetate](/img/structure/B13142586.png)
![1-phenyl-1-(13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)propan-2-amine;tetrafluoroborate](/img/structure/B13142594.png)


![4-(7-bromo-4-chloro-1-isopropyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B13142622.png)
